molecular formula C14H12FNO2 B14233194 Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- CAS No. 521272-15-1

Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl-

Cat. No.: B14233194
CAS No.: 521272-15-1
M. Wt: 245.25 g/mol
InChI Key: GDFNRQKQFJWQJG-UHFFFAOYSA-N
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Description

Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom in the phenyl ring significantly influences its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products Formed

Scientific Research Applications

Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzamide structure. This combination allows for specific interactions and reactivity that are not observed in other similar compounds. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties and biological activity .

Properties

CAS No.

521272-15-1

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)14(18)16-11-4-2-3-10(15)8-11/h2-8,17H,1H3,(H,16,18)

InChI Key

GDFNRQKQFJWQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)O

Origin of Product

United States

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